1,1,1-Trifluoro-3-cyclohexyl-2-propanol

Description

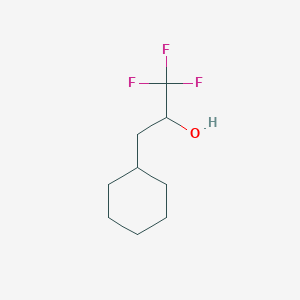

1,1,1-Trifluoro-3-cyclohexyl-2-propanol is a fluorinated secondary alcohol characterized by a trifluoromethyl group at the C1 position and a cyclohexyl substituent at the C3 position. The cyclohexyl moiety contributes to steric bulk, influencing solubility and reactivity.

Properties

Molecular Formula |

C9H15F3O |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

3-cyclohexyl-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C9H15F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8,13H,1-6H2 |

InChI Key |

RMHXCCFQIOVNCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclohexylmagnesium bromide with 1,1,1-trifluoroacetone, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for 3-cyclohexyl-1,1,1-trifluoropropan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-cyclohexyl-1,1,1-trifluoropropan-2-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

1,1,1-Trichloro-2-methyl-2-propanol (): Substituents: Trichloromethyl (Cl3C–) and methyl (–CH3). Properties: Molecular weight 186.46 g/mol, melting point 75–79°C, boiling point 173–175°C . Comparison: The trifluoro group in the target compound increases electronegativity and acidity of the hydroxyl group compared to trichloro analogs. The cyclohexyl group (vs. methyl) adds steric bulk, reducing aqueous solubility but enhancing organic solvent compatibility.

Thiophene- and Naphthalene-Substituted Propanols (): Examples: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol. Properties: Aromatic substituents (thiophene, naphthalene) increase π-π interactions and rigidity. Comparison: The cyclohexyl group in the target compound provides aliphatic hydrophobicity, whereas aromatic substituents enhance planar stacking but may reduce metabolic stability .

1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol (): Substituents: Trifluoromethyl benzylamine (–CF3–C6H4–CH2–NH–).

Bicyclo[2.2.1]heptane Derivatives (): Example: 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol. Comparison: Bicyclic systems (e.g., norbornane) confer rigidity and unique solubility profiles compared to the flexible cyclohexyl group in the target compound .

Physicochemical Properties

Biological Activity

1,1,1-Trifluoro-3-cyclohexyl-2-propanol is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the trifluoromethyl group and cyclohexyl ring, suggests interesting interactions with biological systems. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

- Molecular Formula : C10H15F3O

- Molecular Weight : 210.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, potentially facilitating membrane permeability and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Initial assays indicate potential cytotoxic effects on certain cancer cell lines, suggesting its utility in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated:

- Minimum Inhibitory Concentration (MIC) : 128 µg/mL for E. coli and 64 µg/mL for S. aureus.

- Mechanism : The compound disrupts bacterial cell membrane integrity.

Cytotoxicity Assessment

In vitro cytotoxicity tests were performed on human lung cancer A549 cells:

- IC50 Value : The IC50 was determined to be 25 µM after 48 hours of exposure.

- Cell Viability : A significant reduction in cell viability was observed compared to control groups.

Enzyme Inhibition Studies

The inhibition potential of this compound on acetylcholinesterase (AChE) was assessed:

- Inhibition Percentage : At a concentration of 100 µM, the compound inhibited AChE activity by approximately 45%.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.